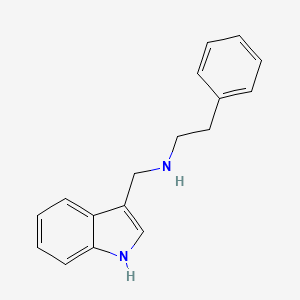

N-((1H-Indol-3-yl)methyl)-2-phenylethanamine

Description

Properties

Molecular Formula |

C17H18N2 |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

N-(1H-indol-3-ylmethyl)-2-phenylethanamine |

InChI |

InChI=1S/C17H18N2/c1-2-6-14(7-3-1)10-11-18-12-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,18-19H,10-12H2 |

InChI Key |

MQFWXPWDWUNDLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the formation of a Schiff base between the aldehyde group of indole-3-carbaldehyde and the primary amine of 2-phenylethanamine. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature yields the target secondary amine. Alternative reducing agents, such as sodium triacetoxyborohydride (STAB), have also been effective in dichloromethane (DCM) under inert conditions.

Optimized Protocol:

-

Reactants: Indole-3-carbaldehyde (1.0 equiv), 2-phenylethanamine (1.2 equiv)

-

Solvent: Methanol or DCM

-

Reducing Agent: NaBH3CN (1.5 equiv)

-

Temperature: 25°C

-

Reaction Time: 12–24 hours

Characterization and Yields

The product is typically isolated as a yellow oil after column chromatography (silica gel, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, indole NH), 7.55–6.95 (m, 9H, aromatic), 4.35 (s, 2H, CH₂), 3.82 (t, 2H, J = 7.2 Hz, NCH₂), 2.90 (t, 2H, J = 7.2 Hz, ArCH₂).

Fischer Indole Synthesis: Building the Indole Core

The Fischer indole synthesis offers an alternative route by constructing the indole ring system in situ. This method is advantageous when starting from simpler arylhydrazines and carbonyl compounds.

Reaction Strategy

A ketone derivative bearing the phenethylamine moiety, such as 1-(3-aminophenyl)-2-phenylethan-1-one, is condensed with phenylhydrazine. Cyclization under acidic conditions (e.g., polyphosphoric acid) generates the indole ring, followed by functionalization to introduce the methylene bridge.

Key Steps:

Challenges and Adaptations

While this method provides access to structurally diverse indoles, the requirement for multi-step synthesis and moderate yields (50–65%) limits its efficiency compared to direct reductive amination.

Alkylation of 2-Phenylethanamine

Alkylation strategies involve reacting 2-phenylethanamine with indol-3-ylmethyl halides or sulfonates. Though less common due to precursor availability, this method offers high atom economy.

Halide-Based Alkylation

Indole-3-methanol is converted to its corresponding bromide using hydrobromic acid (HBr) in acetic acid. The resulting indol-3-ylmethyl bromide is then reacted with 2-phenylethanamine in the presence of a base (e.g., K₂CO₃) in acetonitrile.

Reaction Conditions:

Ultrasound-Promoted Aminomethylation

Recent advances utilize ultrasound irradiation to enhance reaction efficiency. Sodium hydride (NaH) in DCM acts as both a base and a methylene donor, facilitating N-aminomethylation under mild conditions.

Procedure:

-

Reactants: Indole, 2-phenylethanamine, NaH (2.0 equiv), DCM

-

Conditions: Ultrasound bath, 50°C, 2 hours

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Reductive Amination | 70–85% | 12–24 h | Low | High |

| Fischer Indole Synthesis | 50–65% | 24–48 h | High | Moderate |

| Alkylation | 60–75% | 8–12 h | Moderate | High |

Reductive amination emerges as the superior method due to its simplicity and high yield. Alkylation offers scalability but requires precursor synthesis. Fischer synthesis, while versatile, is less practical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Indol-3-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Pain Management

Research indicates that compounds related to N-((1H-Indol-3-yl)methyl)-2-phenylethanamine can be effective in treating visceral pain and other pain-related conditions. A patent describes methods for using such indole compounds to treat various pain syndromes, including migraine headaches and neuropathic pain. The mechanism involves the modulation of nitric oxide synthase activity, which is crucial in pain signaling pathways .

Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, synthesized compounds have shown effectiveness against HeLa, MCF-7, and HT-29 cancer cells, with some derivatives inducing apoptosis and arresting the cell cycle at the G2/M phase . The compound's ability to inhibit tubulin polymerization suggests a mechanism similar to that of established chemotherapeutic agents like colchicine .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. These studies often utilize assays to determine IC50 values, indicating the concentration required to inhibit cell growth by 50%. For example, certain derivatives have shown IC50 values as low as 0.34 μM against MCF-7 cells, highlighting their potential as anticancer agents .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of indole derivatives have revealed promising results against both Gram-positive and Gram-negative bacteria. Compounds derived from this compound exhibited substantial inhibition zones in bacterial cultures, indicating their potential as new antimicrobial agents .

Case Studies

Mechanism of Action

The mechanism of action of N-((1H-Indol-3-yl)methyl)-2-phenylethanamine involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The phenylethanamine structure can interact with neurotransmitter receptors, influencing neurological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Cores

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide

- Structure : Features an indole-ethylamine chain linked to a fluorinated biphenyl-propanamide group.

- This structural modification is common in compounds targeting neurological or inflammatory pathways .

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide

- Structure : Contains an acetamide bridge instead of a direct methylene linkage, with a chiral phenethyl group.

- The stereochemistry (S-configuration) may influence enantioselective interactions with biological targets, such as serotonin receptors .

2-(5-Methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylethanamine

- Structure : Includes a methoxy group at the indole 5-position and a dimethylated amine.

- Key Differences: Methoxy substitution increases electron density and metabolic stability.

Analogues with Heterocyclic Modifications

PTI-3 (N-({2-[1-(5-fluoropentyl)-1H-indol-3-yl]-1,3-thiazol-4-yl}methyl)-2-methoxy-N-methylethanamine)

- Structure : Combines an indole core with a fluoropentyl chain and a thiazole ring.

- These features are characteristic of synthetic cannabinoids targeting CB1/CB2 receptors .

2-(1H-Indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine

- Structure : Substitutes the phenyl group with a methylpyrrole moiety.

- This compound has been studied in crystallographic databases for its structural dynamics .

Pharmacologically Active Derivatives

2-Oxoindoline Derivatives (e.g., Compound 2, 15, 18)

- Structure : Feature a 2-oxoindoline scaffold with variable substituents (e.g., hydroxy, naphthyl, triazolyl).

- Key Differences : The oxo group at the indoline 2-position confers rigidity and alters electron distribution, making these compounds potent antioxidants and α-amylase inhibitors .

5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione Derivatives

Comparative Data Table

Biological Activity

N-((1H-Indol-3-yl)methyl)-2-phenylethanamine, also known as a derivative of phenylethylamine and indole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features that contribute to its diverse biological properties, including anticancer, antimicrobial, and neuroprotective activities.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

This structure consists of an indole moiety linked to a phenylethylamine framework, which is essential for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by the modulation of key apoptotic markers such as Bcl-2 and caspase-3.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | <5 | Apoptosis induction |

| SW480 | <10 | Modulation of apoptotic markers |

In a comparative study, compounds similar to this compound were shown to downregulate Bcl-2 expression and upregulate pro-apoptotic factors in treated cells, indicating a promising avenue for cancer therapy .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate to strong activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 15.0 |

| Candida albicans | 10.0 |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective properties, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In vitro studies have reported an IC50 value of 4.4 µM for AChE inhibition, positioning it as a potential candidate for further research in neuropharmacology .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound:

- Apoptosis Induction in Cancer Cells : A study involving MCF-7 cells showed that treatment with the compound resulted in a significant increase in caspase activity, confirming its role in promoting apoptosis .

- Antimicrobial Efficacy : A broader screening of various derivatives indicated that modifications to the phenyl ring could enhance antimicrobial potency, highlighting structure-activity relationships (SAR) that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1H-Indol-3-yl)methyl)-2-phenylethanamine, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions such as the Ugi-azide process, which is effective for generating structurally similar indole derivatives. For example, substituting tryptamine derivatives with appropriate aldehydes and isocyanides under azidotrimethylsilane activation can yield products with 70–96% efficiency . Key parameters include solvent choice (e.g., methanol or dichloromethane), reaction temperature (room temperature to 50°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (using ethyl acetate/hexane gradients) is critical for isolating the product.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : Use H-NMR and C-NMR to confirm substituent positions and coupling constants. For instance, indole proton signals typically appear at δ 6.9–7.7 ppm, while methylene groups adjacent to nitrogen resonate at δ 3.2–4.1 ppm .

- FT-IR/Raman : Identify functional groups such as C-N (1100–1250 cm) and aromatic C=C (1450–1600 cm). Compare experimental spectra with density functional theory (DFT)-simulated spectra to validate assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Although no specific hazards are reported, standard precautions include:

- Using PPE (gloves, lab coats, goggles) due to limited toxicological data .

- Storing the compound in a cool, dry environment (<25°C) to maintain stability.

- Disposing of waste via licensed facilities in compliance with local regulations (e.g., EPA guidelines) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

- Methodological Answer : Discrepancies often arise from approximations in computational models. To address this:

- Use higher-level basis sets (e.g., 6-311++G(d,p) instead of 6-31G(d,p)) in DFT calculations to improve accuracy .

- Apply scaling factors (0.96–0.98) to theoretical wavenumbers to account for anharmonicity.

- Analyze potential energy distributions (PED) to identify dominant vibrational modes contributing to spectral peaks .

Q. What thermodynamic properties of this compound are critical for predicting its stability under varying temperatures?

- Methodological Answer : Key thermodynamic parameters include:

| Property | Equation (Temperature Range: 100–1000 K) | Source |

|---|---|---|

| Entropy (S) | ||

| Heat Capacity (C) | ||

| Enthalpy (ΔH) |

These equations, derived from B3LYP/6-311++G(d,p) calculations, show that entropy and heat capacity increase with temperature due to enhanced vibrational modes.

Q. How can researchers investigate the biological activity of this compound using in vitro models?

- Methodological Answer :

- Antimicrobial Assays : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Compare results with positive controls (e.g., doxorubicin) .

- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to predict interactions with targets like DNA topoisomerases or tubulin, guided by indole derivatives' known modes of action .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s reactivity in nucleophilic substitution reactions be addressed?

- Methodological Answer :

- Replicate experiments under controlled conditions (e.g., solvent polarity, temperature) to isolate variables.

- Use N-labeled reagents in kinetic studies to track substitution pathways via NMR .

- Compare results with DFT-computed reaction profiles (e.g., activation energies) to identify favorable mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.